molecular formula C10H11F3OS B14774782 (3-Ethoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane

(3-Ethoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane

Cat. No.: B14774782
M. Wt: 236.26 g/mol
InChI Key: MRRIJXQPHJZBNI-UHFFFAOYSA-N
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Description

(3-Ethoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane is an organic compound with the molecular formula C10H11F3OS and a molecular weight of 236.25 g/mol . This compound is characterized by the presence of an ethoxy group, a trifluoromethyl group, and a methylsulfane group attached to a phenyl ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethyl phenyl sulfone as a precursor . The reaction conditions often include the use of a base and a suitable solvent, such as dimethyl sulfoxide (DMSO), under controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to the sulfane.

    Substitution: The ethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield (3-Ethoxy-5-(trifluoromethyl)phenyl)(methyl)sulfoxide or (3-Ethoxy-5-(trifluoromethyl)phenyl)(methyl)sulfone .

Scientific Research Applications

(3-Ethoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (3-Ethoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The ethoxy and methylsulf

Properties

Molecular Formula

C10H11F3OS

Molecular Weight

236.26 g/mol

IUPAC Name

1-ethoxy-3-methylsulfanyl-5-(trifluoromethyl)benzene

InChI

InChI=1S/C10H11F3OS/c1-3-14-8-4-7(10(11,12)13)5-9(6-8)15-2/h4-6H,3H2,1-2H3

InChI Key

MRRIJXQPHJZBNI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)C(F)(F)F)SC

Origin of Product

United States

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